molecular formula C26H35N3O4 B14579818 9-Ethyl-3,6-bis[2-(morpholin-4-YL)ethoxy]-9H-carbazole CAS No. 61517-55-3

9-Ethyl-3,6-bis[2-(morpholin-4-YL)ethoxy]-9H-carbazole

Cat. No.: B14579818
CAS No.: 61517-55-3
M. Wt: 453.6 g/mol
InChI Key: BCUCNUPTZWNVFU-UHFFFAOYSA-N
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Description

9-Ethyl-3,6-bis[2-(morpholin-4-yl)ethoxy]-9H-carbazole is a complex organic compound that features a carbazole core substituted with ethyl and morpholine groups. Carbazole derivatives are known for their versatile applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-3,6-bis[2-(morpholin-4-yl)ethoxy]-9H-carbazole typically involves multiple steps, including the formation of the carbazole core and subsequent functionalization with ethyl and morpholine groups. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is used to introduce the ethyl group onto the carbazole core . The morpholine groups are then added through nucleophilic substitution reactions, where the carbazole derivative is reacted with morpholine under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-3,6-bis[2-(morpholin-4-yl)ethoxy]-9H-carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted carbazole derivatives, which can have different electronic and structural properties depending on the nature of the substituents .

Scientific Research Applications

9-Ethyl-3,6-bis[2-(morpholin-4-yl)ethoxy]-9H-carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Ethyl-3,6-bis[2-(morpholin-4-yl)ethoxy]-9H-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Ethyl-3,6-bis[2-(morpholin-4-yl)ethoxy]-9H-carbazole is unique due to the presence of both ethyl and morpholine groups, which confer distinct electronic and structural properties. These properties make it particularly suitable for applications in organic electronics and as a potential therapeutic agent .

Properties

CAS No.

61517-55-3

Molecular Formula

C26H35N3O4

Molecular Weight

453.6 g/mol

IUPAC Name

4-[2-[9-ethyl-6-(2-morpholin-4-ylethoxy)carbazol-3-yl]oxyethyl]morpholine

InChI

InChI=1S/C26H35N3O4/c1-2-29-25-5-3-21(32-17-11-27-7-13-30-14-8-27)19-23(25)24-20-22(4-6-26(24)29)33-18-12-28-9-15-31-16-10-28/h3-6,19-20H,2,7-18H2,1H3

InChI Key

BCUCNUPTZWNVFU-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)OCCN3CCOCC3)C4=C1C=CC(=C4)OCCN5CCOCC5

Origin of Product

United States

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